Methyl 4-(2-aminothiazol-4-yl)benzoate
Overview
Description
Methyl 4-(2-aminothiazol-4-yl)benzoate: is an organic compound with the molecular formula C11H10N2O2S and a molecular weight of 234.27 g/mol . This compound features a benzoate ester linked to an aminothiazole moiety, making it a valuable intermediate in various chemical syntheses and research applications .
Mechanism of Action
Target of Action
Methyl 4-(2-aminothiazol-4-yl)benzoate is a compound that has been found to interact with several targets. Aminothiazole compounds, such as this one, have been identified as ligands of estrogen receptors . They also form a new group of adenosine receptor antagonists .
Mode of Action
The compound’s interaction with its targets leads to various changes. For instance, when acting as a ligand of estrogen receptors, it can modulate the receptor’s activity and influence the transcription of genes regulated by these receptors . As an antagonist of adenosine receptors, it can block the action of adenosine, a neurotransmitter with various roles in the central nervous system .
Biochemical Pathways
The biochemical pathways affected by this compound are diverse due to its multiple targets. For example, its interaction with estrogen receptors can influence pathways related to cell growth, differentiation, and reproduction . Its antagonistic action on adenosine receptors can affect neurotransmission and other neural functions .
Result of Action
The molecular and cellular effects of this compound’s action depend on its targets and the specific biochemical pathways it influences. For instance, its action on estrogen receptors can lead to changes in gene expression and cellular functions . Its antagonistic action on adenosine receptors can modulate neural activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-aminothiazol-4-yl)benzoate typically involves the condensation of 4-aminothiazole with methyl 4-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-aminothiazol-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminothiazole moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted aminothiazole derivatives.
Scientific Research Applications
Methyl 4-(2-aminothiazol-4-yl)benzoate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Similar structure but lacks the aminothiazole moiety.
4-(2-Aminothiazol-4-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
2-Aminothiazole: Contains the aminothiazole moiety but lacks the benzoate ester.
Uniqueness
Methyl 4-(2-aminothiazol-4-yl)benzoate is unique due to its combined structural features of both the benzoate ester and the aminothiazole moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 4-(2-amino-1,3-thiazol-4-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-15-10(14)8-4-2-7(3-5-8)9-6-16-11(12)13-9/h2-6H,1H3,(H2,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEIGGWJRUYGHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206555-77-3 | |
Record name | Methyl 4-(2-aminothiazol-4-yl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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